molecular formula C16H21ClN2O3 B7915833 [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7915833
M. Wt: 324.80 g/mol
InChI Key: BFOWFVXVMDUOCH-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chloroacetyl group, and a carbamic acid benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a suitable chloroacetylating agent reacts with the piperidine ring.

    Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the intermediate compound with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester: can be compared with other similar compounds such as:

    [1-(2-Bromo-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-18(14-7-9-19(10-8-14)15(20)11-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWFVXVMDUOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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